4-Phenyl-4-(pyrrolidin-1-yl)piperidine

Vue d'ensemble

Description

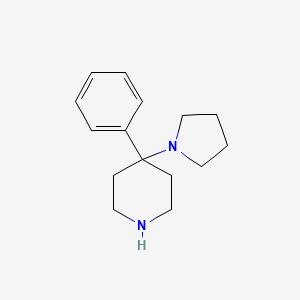

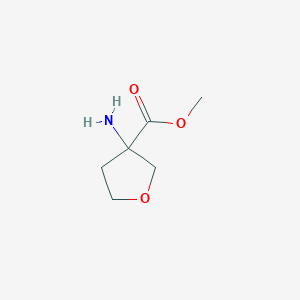

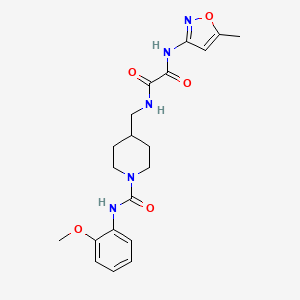

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a compound that features a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is also used in the synthesis of Monensin A esters as antibiotics .

Synthesis Analysis

The synthesis of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is characterized by a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C15H22N2/c1-2-6-14 (7-3-1)15 (8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 .Chemical Reactions Analysis

4-Phenyl-4-(pyrrolidin-1-yl)piperidine has been reported to form Hofmann type complexes [M (4-pypp) 2 Ni (CN) 4] (M=Ni or Co) and their FT-IR and Raman spectra have been studied .Physical And Chemical Properties Analysis

The physical form of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a powder . Its molecular weight is 230.35 . The storage temperature is room temperature .Applications De Recherche Scientifique

- Researchers have designed bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and have been investigated for various therapeutic applications .

- Notably, these derivatives showed nanomolar activity against CK1γ and CK1ε kinases, suggesting their potential as kinase inhibitors .

- Small molecule ligands of methyl-lysine binding proteins are essential in epigenetic research. 4-(1-Pyrrolidinyl)piperidine has been investigated for its interactions with these proteins .

Medicinal Chemistry and Drug Discovery

Selective Kinase Inhibition

Methyl-Lysine Binding Proteins

Dual Inhibitor for ALK and ROS1 Kinases

Safety and Hazards

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after skin contact, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

Propriétés

IUPAC Name |

4-phenyl-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELGPXSFFNRYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-4-(pyrrolidin-1-yl)piperidine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)

![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)

![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)